molecular formula C22H28N4O5S2 B12396613 Antitubercular agent-32

Antitubercular agent-32

Cat. No.: B12396613
M. Wt: 492.6 g/mol
InChI Key: WDMGWMXNDMKIHQ-UHFFFAOYSA-N
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Description

Antitubercular agent-32 is a novel compound developed to combat tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown promising results in inhibiting the growth of drug-resistant strains of Mycobacterium tuberculosis, making it a significant addition to the arsenal of antitubercular drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-32 involves a multi-step process. One common method includes the reaction of substituted heteroaryl aldehyde with 2-acetyl pyrrole or thiazole and substituted hydrazine hydrates in the presence of sodium hydroxide as a catalyst in ethanol at room temperature . The reaction is typically carried out in a one-pot multicomponent manner, which simplifies the process and reduces reaction time.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Antitubercular agent-32 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of antitubercular activity.

    Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s efficacy.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound to improve its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions are various derivatives of this compound, each with potentially different levels of antitubercular activity and pharmacokinetic properties.

Scientific Research Applications

Antitubercular agent-32 has a wide range of scientific research applications:

    Chemistry: It serves as a model compound for studying the synthesis and reactivity of antitubercular agents.

    Biology: The compound is used in biological studies to understand its interaction with Mycobacterium tuberculosis and its mechanism of action.

    Medicine: this compound is being explored for its potential use in treating drug-resistant tuberculosis, offering a new line of defense against this persistent disease.

    Industry: The compound’s synthesis and production methods are studied to optimize industrial-scale manufacturing processes.

Comparison with Similar Compounds

    Isoniazid: A first-line antitubercular drug that inhibits the synthesis of mycolic acids in the mycobacterial cell wall.

    Rifampicin: Another first-line drug that inhibits DNA-dependent RNA polymerase.

    Ethambutol: Inhibits arabinosyltransferase, similar to antitubercular agent-32.

    Pyrazinamide: Disrupts mycobacterial cell membrane metabolism and transport functions.

Uniqueness: this compound stands out due to its efficacy against drug-resistant strains of Mycobacterium tuberculosis. Unlike some of the traditional drugs, it has shown a lower propensity for resistance development, making it a valuable addition to the treatment regimen for tuberculosis.

Properties

Molecular Formula

C22H28N4O5S2

Molecular Weight

492.6 g/mol

IUPAC Name

2-[4-(cyclohexylmethyl)-4,7-diazaspiro[2.5]octan-7-yl]-6-methylsulfonyl-8-nitro-1,3-benzothiazin-4-one

InChI

InChI=1S/C22H28N4O5S2/c1-33(30,31)16-11-17-19(18(12-16)26(28)29)32-21(23-20(17)27)24-9-10-25(22(14-24)7-8-22)13-15-5-3-2-4-6-15/h11-12,15H,2-10,13-14H2,1H3

InChI Key

WDMGWMXNDMKIHQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=NC2=O)N3CCN(C4(C3)CC4)CC5CCCCC5

Origin of Product

United States

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